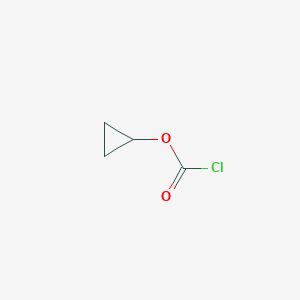

Cyclopropyl chloroformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl chloroformate is a chemical compound with the molecular formula C4H5ClO2 . It has an average mass of 120.534 Da and a monoisotopic mass of 119.997810 Da .

Synthesis Analysis

Cyclopropyl chloroformate can be synthesized through various methods. One such method involves a visible-light mediated ring opening reaction of alkylidenecyclopropanes . Another method involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature .Chemical Reactions Analysis

Cyclopropyl chloroformate can undergo various chemical reactions. For instance, it can participate in a visible-light mediated ring opening reaction of alkylidenecyclopropanes . Chloroformates, including cyclopropyl chloroformate, can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Wissenschaftliche Forschungsanwendungen

Ring-opening Reactions and Radical Additions :

- Cyclopropenes exhibit a unique reaction with chloroform under radical conditions, leading to trichloromethylcyclopropanes or unconjugated esters through ring-opening reactions (Ueda et al., 2015).

- Donor-acceptor cyclopropanes can react with iodobenzene dichloride, resulting in ring-opened products with chlorine atoms, showcasing the versatility of cyclopropyl compounds in synthetic chemistry (Garve et al., 2014).

Utility in Drug Development :

- The cyclopropyl ring is increasingly used in drug development, enhancing drug potency and reducing off-target effects. Its unique properties, like coplanarity and enhanced π-character of C-C bonds, are crucial in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).

Methods in Medicinal Chemistry :

- Cyclopropanes, including derivatives of cyclopropyl chloroformate, are integral in medicinal chemistry for their spatial and electronic features, along with high metabolic stability. They play a crucial role in connecting cyclopropyl groups to heterocycles or amides, which are important in pharmaceuticals (Gagnon et al., 2007).

Synthesis of Bioactive Compounds :

- Cyclopropanecarboxylic acid derivatives, synthesized from cyclopropyl chloroformate, have shown significant biological activities, including herbicidal and fungicidal properties, highlighting the application of cyclopropyl compounds in biochemistry (Tian et al., 2009).

Cyclopropylation in Organic Synthesis :

- Novel methods for direct cyclopropylation of nitrogen-containing compounds using cyclopropyl derivatives have been developed, providing a pathway to prepare N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, essential in organic synthesis (Zheng et al., 2019).

Cyclopropane as a Building Block :

- Activated cyclopropanes, such as vinyl and carbonyl cyclopropanes, are valuable building blocks in organic chemistry for the synthesis of cyclic compounds through cyclization and cycloaddition reactions, demonstrating the utility of cyclopropyl compounds in complex syntheses (Di Simone & Waser, 2009).

Safety and Hazards

While specific safety and hazards information for Cyclopropyl chloroformate is not available, general safety measures for handling chloroformates include wearing suitable protective clothing and avoiding contact with skin and eyes .

Relevant Papers Several relevant papers were retrieved during the search. These include a paper on a visible-light mediated ring opening reaction of alkylidenecyclopropanes , and a paper on the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate .

Wirkmechanismus

Target of Action

Cyclopropyl chloroformate, also known as Cyclopropyl carbonochloridate, is a reactive compound that primarily targets organic compounds in chemical reactions . It is used as a reagent in organic synthesis, where it interacts with various organic molecules to facilitate the formation of new compounds .

Mode of Action

The mode of action of Cyclopropyl chloroformate involves its interaction with organic molecules during synthesis . As a chloroformate, it possesses both acid chloride and alkyl substituents . These groups make it highly reactive, allowing it to participate in various chemical reactions to form new compounds .

Biochemical Pathways

Cyclopropyl chloroformate is involved in the synthesis of cyclopropane fatty acids, a novel industrial feedstock . It participates in the cyclopropane biosynthesis pathway, where it contributes to the formation of cyclopropane rings in the resulting fatty acids . The cyclopropane rings impart unique structural and chemical properties to these fatty acids, making them valuable in various industrial applications .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents and hydrolyzes in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be significantly influenced by these characteristics.

Result of Action

The result of Cyclopropyl chloroformate’s action is the formation of new organic compounds with cyclopropane rings . These compounds have unique properties that make them valuable in various industrial applications, including the production of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .

Action Environment

The action of Cyclopropyl chloroformate is influenced by environmental factors such as temperature and the presence of water. For instance, it hydrolyzes in water, leading to the formation of an alcohol, carbon dioxide, and hydrogen chloride . Additionally, its reactivity can be influenced by temperature, as higher temperatures can increase the rate of chemical reactions . Therefore, the efficacy and stability of Cyclopropyl chloroformate as a reagent in organic synthesis are significantly influenced by these environmental conditions.

Eigenschaften

IUPAC Name |

cyclopropyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJNRPHIMXRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52107-21-8 |

Source

|

| Record name | cyclopropyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)

![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B2590131.png)